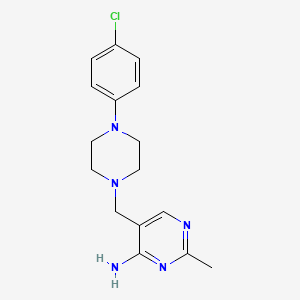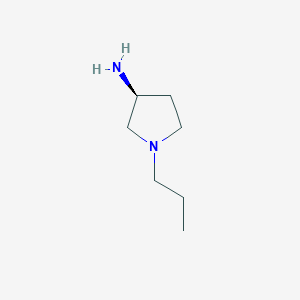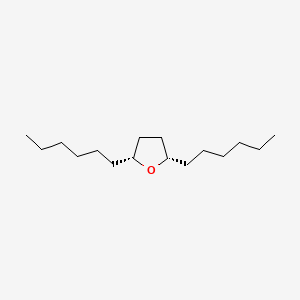
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and substituted with a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with thiosemicarbazide to form the intermediate 3,4-dichlorophenylthiosemicarbazide. This intermediate then undergoes cyclization with pyridine-2-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: Explored for its potential as a pesticide or herbicide due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine varies depending on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors involved in disease pathways. For example, it could inhibit microbial enzymes, leading to antimicrobial effects.
Materials Science: In organic semiconductors, it facilitates charge transport due to its conjugated system.
Agrochemicals: It may disrupt essential biological processes in pests or weeds, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)benzene
- 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene
Uniqueness
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine is unique due to its specific substitution pattern and the presence of both a thiadiazole and pyridine ring. This combination imparts distinct electronic and steric properties, making it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
15311-17-8 |
|---|---|
Molekularformel |
C13H7Cl2N3S |
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-5-pyridin-3-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H7Cl2N3S/c14-10-4-3-8(6-11(10)15)12-17-18-13(19-12)9-2-1-5-16-7-9/h1-7H |
InChI-Schlüssel |
XZPBCUOTWVEEQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)


![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)








![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)

